3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions. It also contains a thiazole ring and an indoline moiety, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis The thiazole ring can be synthesized separately and then coupled with the benzamide core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indoline moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the indoline moiety can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring can interact with metal ions or other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the thiazole and indoline moieties, making it less complex.
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and interactions.
3,5-dimethoxy-N-(4-(2-oxoethyl)thiazol-2-yl)benzamide: Lacks the indoline moiety, which may influence its biological activity.
Uniqueness
The unique combination of methoxy groups, thiazole ring, and indoline moiety in 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide provides it with distinctive chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-8-15-6-4-5-7-20(15)26(14)21(27)11-17-13-31-23(24-17)25-22(28)16-9-18(29-2)12-19(10-16)30-3/h4-7,9-10,12-14H,8,11H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBYZZQRBKFQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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